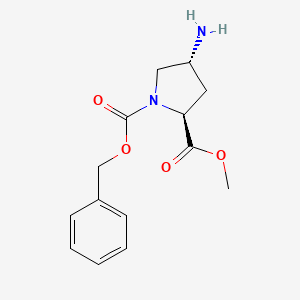

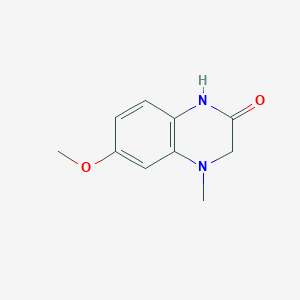

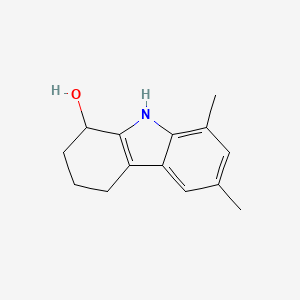

1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, commonly known as BMD, is a synthetic compound used for a variety of scientific research applications. It is an amine-containing carboxylic acid derivative, which has a molecular weight of 247.31 g/mol and a boiling point of 204-205°C. BMD has been used in numerous laboratory experiments, including those related to drug discovery, enzyme inhibition, and protein-protein interactions. This article will discuss the synthesis method of BMD, its application in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Synthesis

One study detailed the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines. This process enabled the synthesis of pyrrolidine derivatives, including 1-benzyl-2-methyl-4,4-diphenylpyrrolidine, showcasing the functional group compatibility and moisture insensitivity of the reaction. This method provides a pathway for the synthesis of complex pyrrolidines from simpler precursors (C. Bender & R. Widenhoefer, 2005).

Pharmacological Tools

Another study focused on the synthesis and biological evaluation of a 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, demonstrating selectivity for metabotropic glutamate receptor 6 (mGluR6). This compound may serve as a valuable tool for pharmacological research, contributing insights into receptor selectivity and potential therapeutic applications (W. Tueckmantel et al., 1997).

Antimicrobial Activity

Research on novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, was conducted under microwave-assisted synthesis conditions. One of the derivatives demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).

Neuroprotection and Receptor Selectivity

A study on aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) revealed its potency as a selective agonist for mGlu2 and mGlu3 receptors. In cortical cultures, this compound attenuated neuronal degeneration induced by NMDA, suggesting its protective role against excitotoxic neuronal death and its potential as a neuroprotective drug (G. Battaglia et al., 1998).

Organic Chemistry and Derivatization

Research on electrogenerated chemiluminescence (ECL) derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) identified 2-(2-aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as selective and sensitive derivatization agents. This study highlights the application of pyrrolidine derivatives in analytical chemistry, improving the detection sensitivity for carboxylic acids and amines (H. Morita & M. Konishi, 2002).

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYAHNRIJNKMAH-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

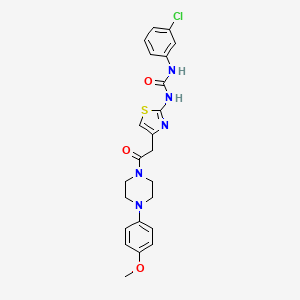

![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)

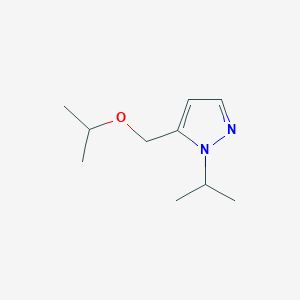

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)

![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)

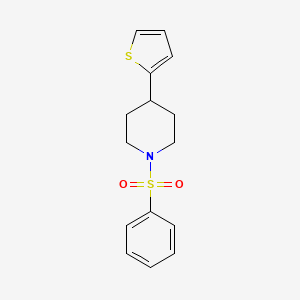

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)